((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Properties
A significant application of compounds related to ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is in the realm of anticancer and antimicrobial agents. Compounds containing pyrazole, oxazole, and pyridine have been synthesized and shown to exhibit potent anticancer activity against various cancer cell lines. Furthermore, these compounds have demonstrated impressive antibacterial and antifungal activities, offering potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Biological and Pharmacological Activities
Pyrazole derivatives are known for their wide-ranging biological and pharmacological activities. Derivatives containing the pyrazole moiety have been investigated for their antibacterial activity against various bacteria, displaying moderate activity. Additionally, these compounds have shown moderate antioxidant activities, indicating their potential in various therapeutic applications (Lynda, 2021).
Antitumoral and Antiviral Properties
Research into pyrazol-1-yl derivatives has also revealed promising antitumoral and antiviral activities. These compounds, particularly those with variations in the phenyl moiety, have been found to selectively target antiviral or antitumoral properties. Studies have indicated that their antitumoral activity may be due to the inhibition of tubulin polymerization, highlighting their potential in cancer therapy (Jilloju et al., 2021).
Antibacterial Screening
New series of pyrazole derivatives have been synthesized and evaluated for their antibacterial properties. These compounds, characterized by spectroanalytical techniques, have shown efficacy against various bacterial strains, reinforcing their potential as antibacterial agents (Landage, Thube, & Karale, 2019).
Antipsychotic Activity
Novel derivatives incorporating pyrazolyl structures have been synthesized and evaluated for their antipsychotic activity. These compounds, characterized by various spectroscopic techniques, have demonstrated significant anti-psychotic activity in relevant tests, suggesting their potential application in the treatment of psychiatric disorders (Gopi, Sastry, & Dhanaraju, 2017).
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-2-4-14-15(23-19-18-14)16(22)21-11-5-6-12(21)10-13(9-11)20-8-3-7-17-20/h3,7-8,11-13H,2,4-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREONNJXZYVNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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